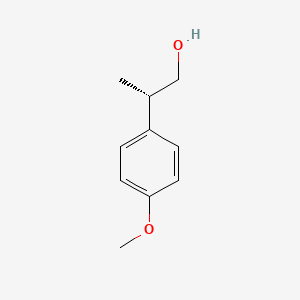

(2s)-2-(4-Methoxyphenyl)propan-1-ol

Description

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(2S)-2-(4-methoxyphenyl)propan-1-ol |

InChI |

InChI=1S/C10H14O2/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3/t8-/m1/s1 |

InChI Key |

VIPNDDUFWVYIPH-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](CO)C1=CC=C(C=C1)OC |

Canonical SMILES |

CC(CO)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-Methoxyphenyl)propan-1-ol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of (4-Methoxyphenyl)acetone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the precursor compounds under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-(4-Methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.

Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Secondary alcohols, hydrocarbons.

Substitution: Various substituted phenylpropanols.

Scientific Research Applications

(2S)-2-(4-Methoxyphenyl)propan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-(4-Methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Findings :

- The para-methoxy group in the target compound enhances electronic stability compared to meta-substituted analogs .

- Naphthyl derivatives (e.g., 5f) exhibit extended π-systems, influencing UV absorption properties.

Alkyl and Aromatic Substituent Variations

Key Findings :

- Isobutyl substituents (e.g., 5c) increase hydrophobicity, favoring membrane permeability in drug design .

- Ethoxy and propoxy analogs (e.g., , entries 16–17) demonstrate tunable solubility via alkoxy chain length .

Functional Group Modifications

Key Findings :

- Amine derivatives exhibit distinct reactivity (e.g., salt formation) compared to alcohols .

- Benzamido-acetate derivatives (, entries 15–17) are tailored for target-specific interactions in medicinal chemistry .

Stereochemical Comparisons

Q & A

Q. What are the key considerations for optimizing the enantioselective synthesis of (2S)-2-(4-Methoxyphenyl)propan-1-ol?

- Methodological Answer : Enantioselective synthesis typically involves asymmetric catalysis or chiral resolution. For example:

-

Catalytic asymmetric reduction : Use a chiral catalyst (e.g., (R)-BINAP-RuCl₂) to reduce the corresponding ketone precursor, (2S)-2-(4-Methoxyphenyl)propan-1-one, with high enantiomeric excess (ee) .

-

Chiral auxiliary approach : Introduce a temporary chiral group (e.g., Evans oxazolidinone) to control stereochemistry during alkylation or Grignard reactions, followed by auxiliary removal .

-

Purification : Chiral HPLC or enzymatic resolution (e.g., lipases) can enhance ee (>99%). Monitor purity via polarimetry or NMR with chiral shift reagents .

Table 1 : Comparison of Synthesis Methods

Method Catalyst/Reagent ee (%) Yield (%) Reference Asymmetric hydrogenation (R)-BINAP-RuCl₂ 95 80 Chiral resolution Lipase PS-C 99 65

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm structure and stereochemistry. Key signals include:

- A singlet for the methoxy group (δ ~3.8 ppm).

- A doublet of doublets for the chiral C2 proton (δ ~3.5–4.0 ppm) .

- IR : Detect hydroxyl (~3300 cm⁻¹) and aromatic C-O (1250 cm⁻¹) stretches .

- X-ray crystallography : Resolve absolute configuration (e.g., Flack parameter) for crystallizable derivatives .

Q. How does the methoxy substituent influence the compound’s physicochemical properties?

- Methodological Answer : The 4-methoxy group enhances:

- Lipophilicity : LogP increases by ~1.5 compared to unsubstituted analogs, affecting membrane permeability (measured via shake-flask method) .

- Hydrogen bonding : Methoxy’s electron-donating nature stabilizes interactions with biological targets (e.g., enzymes) via π-π stacking or dipole interactions .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

- Reproducibility checks : Validate bioassays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) .

- Impurity profiling : Use LC-MS to identify by-products (e.g., oxidation to ketone) that may skew results .

- Structural analogs : Compare activity of derivatives (e.g., 4-fluoro vs. 4-methoxy) to isolate substituent effects .

Q. What computational tools predict the stereoelectronic effects of this compound in drug design?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic regions .

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., cytochrome P450). The methoxy group’s orientation affects binding energy (ΔG ≤ -8 kcal/mol) .

Q. What mechanistic pathways dominate in nucleophilic substitution reactions of this compound derivatives?

- Methodological Answer :

- SN1 vs. SN2 : Polar protic solvents (e.g., MeOH) favor SN1 (carbocation intermediate), while polar aprotic solvents (e.g., DMF) favor SN2 (backside attack). Monitor via kinetic isotope effects .

- Leaving group optimization : Tosylates (OTs) provide better leaving ability than mesylates (OMs) in protic media (krel = 2.5) .

Q. How to design enantioselective catalytic systems for gram-scale production?

- Methodological Answer :

- Heterogeneous catalysis : Immobilize chiral catalysts (e.g., Ru-MOFs) for recyclability (≥5 cycles without ee loss) .

- Flow chemistry : Continuous reactors improve mass transfer and reduce racemization (residence time <10 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.